4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
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Overview
Description
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core
Mechanism of Action
Target of Action
The primary target of the compound “4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound is introduced as an electron-deficient monomer into a 2D framework, leading to the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quenching of PAAs . The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .
Pharmacokinetics
The compound’s high stability, porosity, and fluorescence performance suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . The F-CTF-3 nanosheet exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of various amines . The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection among various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include sulfuric acid, thionyl chloride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Similar core structure but lacks the sulfonyl and thiazepane groups.
4,4’-Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Contains a benzo[c][1,2,5]thiadiazole core with benzoic acid groups instead of sulfonyl and thiazepane groups .
Uniqueness
The uniqueness of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide lies in its combination of the benzo[c][1,2,5]thiadiazole core with sulfonyl and thiazepane groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c21-26(22)12-11-20(10-9-15(26)13-5-2-1-3-6-13)27(23,24)16-8-4-7-14-17(16)19-25-18-14/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDCKEFGEKLREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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